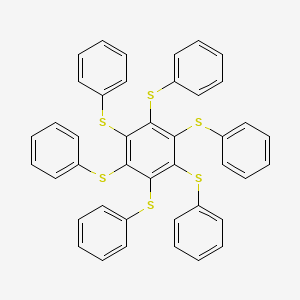

Hexakis(phenylthio)benzene

Descripción

Historical Context and Early Investigations

The exploration of hexakis(phenylthio)benzene, a molecule where a central benzene (B151609) ring is fully substituted with six phenylthio groups, dates back to the mid-20th century. One of the earliest mentions of a related persulfurated benzene compound, hexakis(4-methylphenylthio)benzene, appeared in 1975. cnr.it The parent compound, this compound, is noted to have been known since 1957. cnr.it Early synthetic routes often involved the reaction of a hexahalogenated benzene, such as hexachlorobenzene (B1673134), with sodium thiophenoxide. cdnsciencepub.com

These initial studies laid the groundwork for a deeper understanding of the compound's structure and properties. A significant early finding was the ability of this compound to form inclusion compounds, or clathrates, with various guest molecules. researchgate.netgla.ac.uk For instance, its capacity to encapsulate molecules like carbon tetrachloride (CCl₄) and carbon tetrabromide (CBr₄) was a key area of investigation. researchgate.netacs.org These early structural studies, often employing single-crystal X-ray diffraction, revealed the distinctive propeller-like conformation of the molecule, where the phenylthio groups are arranged alternately above and below the plane of the central benzene ring. cdnsciencepub.com

Significance in Contemporary Chemical Research

In recent decades, interest in this compound has intensified, driven by its unique structural, photophysical, and electrochemical properties. Its rigid, well-defined three-dimensional structure makes it an ideal scaffold in supramolecular chemistry and crystal engineering. acs.org The six peripheral phenyl rings can be functionalized, allowing for the construction of more complex, multivalent systems.

A significant area of contemporary research involves its use as a core for "molecular asterisks." cnr.it These star-shaped molecules, with a this compound center and functionalized arms, have shown promise in various applications. For example, derivatives of this compound have been investigated for their aggregation-induced emission (AIE) properties, where they become highly luminescent in the solid state. cnr.it This has led to their exploration as organic phosphors for potential use in organic light-emitting diodes (OLEDs).

Furthermore, the ability of this compound derivatives to self-assemble into ordered structures has made them attractive for the development of liquid crystalline materials. rsc.org By modifying the peripheral groups, researchers can tune the mesophase behavior of these disc-like molecules. The compound also serves as a platform for studying polyvalent interactions in host-guest chemistry, where multiple binding sites on a single molecular entity can lead to enhanced affinity and selectivity for guest molecules. acs.org

Detailed Research Findings

Physical and Spectroscopic Data of this compound

The following tables summarize key physical and spectroscopic data for this compound, compiled from various research findings.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₃₀S₆ | cdnsciencepub.com |

| Molecular Weight | 655.0 g/mol | |

| Melting Point | 197-200 °C | unibo.it |

| Appearance | Yellow transparent crystals | cdnsciencepub.com |

Table 2: Crystallographic Data for Pure this compound

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | cdnsciencepub.comresearchgate.net |

| Space Group | Pī | cdnsciencepub.comresearchgate.net |

| a (Å) | 9.589(2) | cdnsciencepub.comresearchgate.net |

| b (Å) | 10.256(1) | cdnsciencepub.comresearchgate.net |

| c (Å) | 10.645(2) | cdnsciencepub.comresearchgate.net |

| α (°) | 68.42(1) | cdnsciencepub.comresearchgate.net |

| β (°) | 76.92(2) | cdnsciencepub.comresearchgate.net |

| γ (°) | 65.52(1) | cdnsciencepub.comresearchgate.net |

| V (ų) | 885.4(3) | cdnsciencepub.com |

| Z | 1 | cdnsciencepub.comresearchgate.net |

Table 3: Spectroscopic Data for this compound and its Derivatives

| Spectroscopy | Key Observations | Reference(s) |

| ¹H NMR (CDCl₃) | For a derivative, hexakis(4-methylphenylthio)benzene, signals appear at δ = 6.94 (d, 12H), 6.83 (d, 12H), and 2.28 (s, 18H). | unibo.it |

| ¹³C NMR (CDCl₃) | For a derivative, hexakis(4-methylphenylthio)benzene, signals appear at δ = 147.9, 135.80, 134.42, 129.56, 128.52, 21.03. | unibo.it |

| FT-IR (ATR, cm⁻¹) | For a derivative, hexakis(4-methylphenylthio)benzene, characteristic peaks are observed at 3069, 3014, 2942, 2862, 1487, 1445, 1276, 1174, 1015, and 805. | unibo.it |

| UV-Vis | The UV-Vis absorption spectrum of related compounds has been recorded to understand their electronic properties. | rsc.org |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

61040-42-4 |

|---|---|

Fórmula molecular |

C42H30S6 |

Peso molecular |

727.1 g/mol |

Nombre IUPAC |

1,2,3,4,5,6-hexakis(phenylsulfanyl)benzene |

InChI |

InChI=1S/C42H30S6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |

Clave InChI |

BOAQYZYOCBRFEV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6)SC7=CC=CC=C7 |

SMILES canónico |

C1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6)SC7=CC=CC=C7 |

Otros números CAS |

61040-42-4 |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Hexakis Phenylthio Benzene

Core Synthesis Approaches

The synthesis of hexakis(phenylthio)benzene, a persulfurated aromatic molecule, and its derivatives has been an area of interest due to their unique photophysical properties, such as aggregation-induced emission (AIE). These compounds, often referred to as molecular asterisks, consist of a central benzene (B151609) ring connected to six phenylthio groups.

Palladium- and Copper-Catalyzed Carbon-Sulfur Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds, which are essential for the synthesis of aryl sulfides.

Palladium-Catalyzed Reactions: Palladium-catalyzed methodologies, such as the Suzuki-Miyaura coupling, have been effectively used to create C-S bonds. researchgate.net These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. While highly efficient for synthesizing a variety of aryl sulfides, the application of these methods to produce poly(aryl)sulfides through polycondensation has also been explored. researchgate.net For instance, the reaction of dibromo arenes with a hydrogen sulfide (B99878) surrogate in the presence of a palladium catalyst can yield poly(phenyl)sulfide derivatives. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative and often more cost-effective method for C-S bond formation. nih.gov These reactions can be performed with aryl halides and thiols and have been utilized in the synthesis of various organic compounds. nih.gov Advances in this area have led to the development of milder reaction conditions, sometimes even in the absence of a ligand, making the process more environmentally friendly. nih.gov

Reactions of Polychlorobenzenes with Thiol Anions

A common and direct method for synthesizing this compound involves the reaction of hexachlorobenzene (B1673134) with a thiol anion (thiolate). This nucleophilic aromatic substitution reaction proceeds by displacing the chlorine atoms on the benzene ring with the sulfur nucleophile.

The reaction of hexachlorobenzene with mercaptides has been a known synthetic route for some time. acs.org The reactivity of the thiol or thiolate is a key factor in this substitution. researchgate.net

Below is a table summarizing the reaction of hexachlorobenzene with sodium thiophenolate:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Hexachlorobenzene | Sodium thiophenolate | This compound | Nucleophilic Aromatic Substitution |

Specific Protocols for Substituted Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. A variety of synthetic strategies have been developed to introduce different substituents onto the peripheral phenyl rings.

One approach involves the use of substituted thiophenols in the reaction with hexachlorobenzene. For example, hexakis(4-methylphenylthio)benzene has been synthesized, and its photophysical properties have been studied. nih.gov

More complex, multi-substituted benzene derivatives can be accessed through programmed synthesis. asianscientist.com This involves a sequence of controlled reactions to introduce different aryl groups at specific positions on the benzene core. asianscientist.com Methodologies like the Suzuki-Miyaura cross-coupling reaction have been employed for the efficient synthesis of symmetrically and unsymmetrically substituted hexaphenylbenzene analogues, which can be seen as precursors or structural relatives to functionalized this compound. researchgate.net

Functionalization and Peripheral Modification of this compound Derivatives

The functionalization of the peripheral phenyl rings of this compound derivatives opens up possibilities for creating novel materials with tailored properties.

Introduction of Electron-Acceptor Sites

The introduction of electron-acceptor sites onto the molecular framework can significantly influence the electronic properties of the resulting compound. This can be achieved through various chemical modifications. One strategy involves the use of aryl sulfonium salts, which can act as acceptors in electron donor-acceptor complexes, to achieve site-selective C-H functionalization under visible light irradiation. rsc.org

Design and Synthesis of Molecular Asterisks

This compound and its derivatives are often referred to as "molecular asterisks" due to their star-shaped structure, with a central core and radiating arms. nih.govacs.org The design and synthesis of these molecules have been driven by the search for new materials with interesting optoelectronic and supramolecular properties. nih.gov

The synthesis of these asterisks can be achieved by connecting side arms to a central core. nih.gov For example, regioisomeric asterisks with naphthylthio arms have been synthesized to explore the effects of extending the π-system on the molecule's properties. nih.govresearchgate.net The synthesis of water-soluble asterisk molecules has also been reported, where phosphomonoester groups at the termini of the arms impart aqueous solubility. acs.org

Grafting of Complex Ligands (e.g., PyBox Units)

The this compound framework serves as a versatile core for the construction of complex, star-shaped molecules through the grafting of functional ligands. A notable example is the attachment of pyridinebis(oxazoline) (PyBox) units, which are significant chiral ligands in asymmetric catalysis.

Formation of Poly(alkylthio)benzenes

The direct synthesis of poly(alkylthio)benzenes utilizing a this compound core as a multifunctional initiator or monomer is not extensively documented in the surveyed literature. Methodologies for creating polymers with alkylthio groups typically involve the polymerization of monomers that already contain the alkylthio moiety, such as in the case of poly[(3-alkylthio)thiophene]s. ntu.edu.twnih.govresearchgate.netscispace.com These syntheses often employ mechanisms like Grignard metathesis polymerization starting from functionalized thiophene (B33073) monomers to build the polymer backbone. ntu.edu.twresearchgate.net

Synthesis of Star-Shaped Molecules with a this compound Core

The synthesis of star-shaped molecules using a this compound core is a key strategy for creating well-defined, three-dimensional macromolecules. These syntheses leverage the six-fold symmetry of the central ring to attach various functional arms.

A prime example involves using a derivative, hexakis(4-hydroxyphenylthio)benzene, as the central scaffold. rsc.org By reacting this hexaphenolic core with a suitable electrophile, such as a chlorinated ligand, a star-shaped product can be obtained. The synthesis of a star-shaped catalyst by coupling with a PyBox ligand highlights this approach, achieving a high yield and creating a molecule with potential applications in catalysis. rsc.org This method demonstrates the utility of the persulfurated benzene core as a platform for developing complex macromolecular structures. rsc.orgresearchgate.net

| Core Reactant | Arm Reactant (Ligand) | Base | Product | Overall Yield |

|---|---|---|---|---|

| Hexakis(4-hydroxyphenylthio)benzene | (4S,4′S)-2,2′-(4-chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) | Cs2CO3 | Star-shaped compound with six PyBox units | 94% |

Mechanistic Insights in the Synthesis of this compound and its Derivatives

Persulfuration Mechanisms

The synthesis of this compound and its derivatives, typically starting from hexachlorobenzene, involves a persulfuration process. wikipedia.org Mechanistic studies suggest that this process can be complex and may not proceed via a simple, stepwise nucleophilic aromatic substitution (SNAr).

Evidence points towards a radical mechanism playing a significant role. cnr.it For instance, in the synthesis of related asterisks with naphthylthio arms, the persulfuration mechanism can be diverted through radical cyclizations. cnr.it An incomplete sulfuration of the hexachlorobenzene starting material can lead to a tetrasulfurated intermediate, which may then undergo a double radical cyclization to produce unexpected by-products, such as a rsc.orgdithiohelicene. cnr.it Such radical processes could be initiated by radical nucleophilic substitutions (SRN1) or by electron-transfer events from the thiolate anions, which act as reducing agents. cnr.it

Dynamic Sulfur Component Exchange Reactions

A key mechanistic feature of persulfurated benzene systems is their participation in dynamic sulfur component exchange reactions. cnr.it These exchanges, sometimes referred to as a "sulfur dance," occur around the central benzene core and are a manifestation of dynamic covalent chemistry (DCC). researchgate.netresearchgate.net

The process involves reversible nucleophilic aromatic substitution (SNAr) reactions, where different thiolate components can exchange their positions on the aromatic core. cnr.itresearchgate.net This dynamic behavior has significant consequences for the material's properties. For example, π-extended naphthylthio-benzene asterisks, which are non-phosphorescent at room temperature, can be converted into a highly phosphorescent hexakis(4-methylphenylthio)benzene derivative through these dynamic SNAr exchanges. cnr.it This highlights the ability to chemically transform the properties of the material under thermodynamic control.

Chemoselective Deprotection Strategies

The derivatization of the this compound core often requires the use of protecting groups, particularly when functional arms are being attached. For instance, the synthesis of star-shaped molecules may start from a core bearing multiple hydroxyl groups, such as hexakis(4-hydroxyphenylthio)benzene. rsc.org These phenolic hydroxyls may be protected during intermediate steps, necessitating a final, chemoselective deprotection.

While strategies specific to this compound are not detailed, general methods for the chemoselective deprotection of functional groups on related aryl structures are relevant. For phenolic hydroxyls protected as aryl silyl ethers, various methods exist for their selective cleavage. Reagents such as lithium acetate (LiOAc) can act as a catalyst for efficient and chemoselective deprotection, leaving other sensitive groups like acetates, epoxides, and aliphatic silyl ethers intact. acs.org Other methods for cleaving aryl silyl ethers selectively in the presence of alkyl silyl ethers have been developed using reagents like sodium hydride in DMF or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netrsc.orgresearchgate.net For the protection of thiol groups themselves, S-benzyl or S-trityl thioethers are common, and their deprotection often involves treatment with strong acids in the presence of carbocation scavengers. thieme-connect.de

Conformational Analysis and Molecular Architecture of Hexakis Phenylthio Benzene Systems

Theoretical Conformational Landscapes

Density Functional Theory (DFT) and Coupled-Cluster Calculations of Conformers

Currently, there is a lack of published data from Density Functional Theory (DFT) or coupled-cluster calculations that would allow for a detailed analysis of the conformers of Hexakis(phenylthio)benzene. Such calculations would be essential to determine the relative energies of different spatial arrangements of the phenylthio groups, identify the ground state conformation, and quantify the energy barriers between different conformers.

For illustrative purposes, a hypothetical data table based on the type of information that would be generated from such a study is presented below.

Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only and is not based on published experimental or theoretical data.

| Conformer | Point Group Symmetry | DFT Relative Energy (kcal/mol) | Coupled-Cluster Relative Energy (kcal/mol) |

|---|---|---|---|

| A | D3 | 0.00 | 0.00 |

| B | C2 | 1.52 | 1.45 |

| C | Ci | 2.89 | 2.75 |

| D | C1 | 3.45 | 3.30 |

Supramolecular Chemistry and Host Guest Interactions of Hexakis Phenylthio Benzene

Design Principles for Host Molecules Based on Hexakis(phenylthio)benzene

The design of host molecules capable of forming inclusion compounds is a central theme in supramolecular chemistry. fiveable.me A key strategy involves creating molecules that cannot pack efficiently in a crystal lattice, thus leaving voids that can be occupied by guest molecules. The design concept that led to this compound and related hexa-host systems is based on creating a single, pre-organized molecule that mimics the function of multi-component molecular assemblies. researchgate.netcdnsciencepub.com

For instance, classic clathrate-forming hosts like Dianin's compound rely on six individual molecules linked by hydrogen bonds to form a cage-like structure. cdnsciencepub.comakjournals.com The innovation in the design of HPTB was to replace this hydrogen-bonded hexamer with a single, robust molecule featuring a permanent, consolidated structure. cdnsciencepub.com The six phenylthio substituents, attached to a central benzene (B151609) ring, create a sterically crowded environment. This inherent steric hindrance prevents the molecule from adopting a compact conformation that would allow for efficient crystal packing on its own. Consequently, voids are generated within the crystal lattice, making HPTB an effective host for the inclusion of suitable guest molecules. This principle of using a sterically encumbered, single-molecule scaffold has proven to be a successful strategy for discovering new series of host compounds. researchgate.netresearchgate.net

Clathrate Formation and Structural Characterization

The ability of this compound to form clathrates is a direct consequence of its molecular design. When crystallized in the presence of suitable guest molecules, HPTB undergoes a structural change from its unsolvated form to create a well-defined host lattice that encapsulates the guests.

This compound has been shown to form crystalline inclusion compounds with several small, halogenated organic molecules. The pure, unsolvated HPTB crystallizes in a triclinic system (space group Pī). researchgate.netresearchgate.net However, upon co-crystallization with guests like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄), it forms a more symmetric, rhombohedral clathrate structure (space group R-3). researchgate.netresearchgate.netunl.edu

The formation of these clathrates has been confirmed through single-crystal X-ray diffraction studies. researchgate.netresearchgate.net For the CBr₄ clathrate, crystals were grown and analyzed, revealing a structure where the guest molecules are entrapped within cavities created by the host HPTB molecules. cdnsciencepub.comresearchgate.net Similarly, a detailed X-ray study of the CCl₄ adduct confirmed the formation of a true clathrate structure, where two CCl₄ guest molecules are snugly fit into a well-defined cavity. researchgate.net

The structural analysis of HPTB clathrates provides precise information about the ratio of host to guest molecules and their spatial arrangement.

For both the carbon tetrabromide and carbon tetrachloride clathrates, the host-guest mole ratio is 1:2, meaning one molecule of this compound includes two guest molecules. researchgate.netresearchgate.net In the case of the CCl₄ clathrate, the two guest molecules occupy a cavity with an effective length of approximately 17 Å. researchgate.net The packing is such that a C-Cl bond from each of the two guest molecules is aligned collinearly with the c-axis of the crystal. researchgate.net

The crystal structure of the HPTB-CBr₄ clathrate is rhombohedral (space group R-3), with three host and six guest molecules in the hexagonal unit cell, consistent with the 1:2 stoichiometry. researchgate.net This contrasts sharply with the triclinic packing of pure HPTB, highlighting the profound influence of the guest on the host's crystal engineering. researchgate.netresearchgate.net

| Parameter | Pure HPTB | HPTB-CBr₄ Clathrate | HPTB-CCl₄ Clathrate |

|---|---|---|---|

| Host-Guest Ratio | N/A (Unsolvated) | 1:2 | 1:2 |

| Crystal System | Triclinic | Rhombohedral | Trigonal (Rhombohedral) |

| Space Group | Pī (No. 2) | R-3 (No. 148) | R-3 |

| Host Molecules (Z) | 1 | 3 | 3 |

| Guest Molecules | 0 | 6 | 6 |

The ability of a molecule to act as a host is delicately balanced by its conformational flexibility. A comparison between hexasubstituted and pentasubstituted benzenes illustrates this point clearly. While this compound readily includes guests like CCl₄, the closely related pentakis(phenylthio)benzene does not form any inclusion compounds. gla.ac.uk

This difference in behavior is attributed to the molecular flexibility imparted by the removal of one phenylthio substituent. The pentasubstituted derivative possesses greater conformational freedom, which allows it to adopt a more compact shape that can pack efficiently in the solid state without requiring a guest molecule to fill any voids. gla.ac.uk In contrast, the six bulky phenylthio groups in HPTB create a more rigid, sterically hindered structure that is incapable of close packing, thus preserving the cavities necessary for clathrate formation. cdnsciencepub.comgla.ac.uk This demonstrates that a certain degree of structural rigidity and awkwardness in shape is essential for designing effective host molecules of this type.

The behavior of this compound as a host can be better understood by comparing it to other well-known organic clathrate systems, particularly Dianin's compound (4-p-hydroxyphenyl-2,2,4-trimethylchroman). acs.org

Both HPTB and Dianin's compound form clathrates with guests like CCl₄ and CBr₄, and interestingly, both host lattices pack in the same trigonal R-3 space group when they contain these guests. unl.edu A key feature that makes both systems valuable for study is the existence of a stable, unsolvated host lattice (a clathrand), which allows for direct investigation of the effects of guest inclusion on the host's properties. cdnsciencepub.comunl.edu

However, a fundamental design difference exists. The cavity in Dianin's compound is formed by a hexamer of host molecules held together by intermolecular hydrogen bonds. akjournals.com HPTB, on the other hand, achieves a similar outcome with a single, covalently bonded molecule, making its structure inherently more robust and permanent. cdnsciencepub.com This comparison underscores the successful translation of a supramolecular concept (a hydrogen-bonded assembly) into a molecular one (a single hexa-host).

Investigation of Host-Guest Dynamics and Interactions

The interactions within a clathrate are not static; the guest molecules can exhibit dynamic behavior within the host cavities, which in turn influences the physical properties of the bulk material. For HPTB clathrates, investigations into thermal conductivity have provided insight into these host-guest dynamics.

The thermal conductivity of the HPTB-CBr₄ clathrate was found to be unusually low for a crystalline material, resembling the thermal conductivity of glasses. researchgate.net This behavior is also observed in Dianin's compound clathrates and clathrate hydrates. akjournals.com The low conductivity and its positive temperature derivative are attributed to the efficient scattering of heat-carrying acoustic phonons by localized optic modes. researchgate.net These low-energy optic modes are believed to arise from the dynamic disorder of the guest molecules within the host cavities and/or intrinsic motions of the host lattice itself. akjournals.com This suggests that the CBr₄ guests are not rigidly fixed but are dynamically disordered within the HPTB host, a key feature of the host-guest interactions in this system.

Spectroscopic Probes of Guest-Host Phenomena (e.g., Raman, NQR, Brillouin Spectroscopy)

The interactions between the host molecule, this compound (HPTB), and its entrapped guests within clathrate structures have been extensively investigated using various spectroscopic techniques. These methods provide detailed insights into the nature of host-guest interactions, the dynamics of the guest molecules, and the structural changes in the host lattice upon inclusion.

Raman Spectroscopy has been employed to study HPTB and its clathrates, such as the HPTB-carbon tetrabromide (CBr₄) system. researchgate.netresearchgate.net A key finding is the principle of additivity in the Raman spectra of these inclusion compounds. The Raman spectrum of the HPTB·2CBr₄ clathrate is very closely approximated by the sum of the individual spectra of pure HPTB and pure CBr₄. researchgate.netresearchgate.net This suggests that the vibrational modes of the host and guest molecules are largely independent, indicating weak van der Waals interactions between them. researchgate.net The room-temperature Raman spectra for HPTB and its CBr₄ clathrate show distinct vibrational bands characteristic of each component. researchgate.netresearchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy serves as a sensitive probe for the local environment of quadrupolar nuclei, such as ³⁵Cl, within a crystal lattice. Studies on the CCl₃X guest molecules (where X=Cl, Br, CH₃, CN, NO₂, H) within the HPTB host lattice have utilized ³⁵Cl NQR spectroscopy to investigate order-disorder effects. acs.org The NQR frequency shifts provide an estimation of the degree of host-guest interaction. researchgate.net The site symmetry and multiplicity of the guest molecules within the HPTB clathrates can be determined and correlated with X-ray crystallography data. researchgate.net

Brillouin Spectroscopy is a powerful non-destructive technique used to determine the complete elastic constant tensors of materials by measuring the frequency shifts of inelastically scattered light from acoustic phonons. This method has been applied to HPTB clathrates to probe the mechanical properties and guest-host interactions. acs.orgunl.edu For instance, a comparative Brillouin scattering study of Dianin's compound clathrates provides a framework for understanding how guest molecules influence the elastic properties of host-guest systems. unl.edu In the case of the CBr₄ clathrate of HPTB, Brillouin spectroscopy was used to determine its elastic behavior. acs.org The HPTB host packs in a trigonal R3 space group when it includes guests like CCl₄ and CBr₄, but forms a triclinic cell when empty, highlighting the guest's role in determining the crystal structure. unl.edu

The following table summarizes key spectroscopic findings for HPTB clathrates:

Table 1: Summary of Spectroscopic Investigations of this compound Clathrates

| Spectroscopic Technique | System Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Raman Spectroscopy | HPTB & HPTB·2CBr₄ | The clathrate spectrum is an additive composite of the host and guest spectra, indicating weak host-guest interactions. | researchgate.net, researchgate.net |

| NQR Spectroscopy | HPTB with CCl₃X guests | Provides information on order-disorder effects, site symmetry of the guest, and the degree of host-guest interaction. | researchgate.net, acs.org |

Thermodynamic Aspects of Inclusion Compounds

The thermodynamic stability and properties of this compound inclusion compounds are crucial for understanding their formation and behavior. Differential scanning calorimetry (DSC) and heat capacity measurements are primary tools for these investigations.

Studies on the melting behavior of the CBr₄ clathrate of HPTB have shown that it melts incongruently. researchgate.net Incongruent melting means that upon heating, the clathrate decomposes into the solid host (HPTB) and the liquid guest before the host itself melts. researchgate.netacs.org This is in contrast to congruent melting, where the solid clathrate transforms directly into a liquid of the same composition. The incongruent melting of the HPTB·CBr₄ clathrate occurs at a temperature slightly below the melting point of the pure HPTB host. researchgate.net

The heat capacities of HPTB and its CBr₄ clathrate have been measured from low temperatures (30 K) up to near room temperature (300 K). researchgate.net The analysis of heat capacity, in conjunction with knowledge of thermal expansion, is essential for a complete thermodynamic description of these systems. cdnsciencepub.com The thermal expansion reveals the anharmonicity of the crystal lattice, a key factor in volume-dependent crystal properties. cdnsciencepub.com The ability of HPTB to form clathrates is attributed to its open molecular topology, which results in a low packing coefficient (0.60 for pure HPTB) compared to typical organic crystals (0.65-0.77). cdnsciencepub.com This open structure can be stabilized by the inclusion of guest molecules. cdnsciencepub.com

The table below presents thermodynamic data for HPTB and its CBr₄ clathrate.

Table 2: Thermodynamic Properties of HPTB and its CBr₄ Clathrate

| Property | Pure HPTB | HPTB·CBr₄ Clathrate | Significance | Reference(s) |

|---|---|---|---|---|

| Melting Behavior | Melts at ~183°C | Melts incongruently | Indicates the clathrate is less stable than the pure host at its melting point, decomposing into its constituents. | cdnsciencepub.com, researchgate.net |

| Host-Guest Ratio | N/A | 1:2 | Defines the stoichiometry of the inclusion compound. | researchgate.net |

| Heat Capacity (Cₚ) | Determined from 30-300 K | Determined from 30-300 K | Provides fundamental data for understanding the vibrational energy and thermodynamic stability of the structures. | researchgate.net |

Elastic Behavior of this compound Clathrates

The elastic properties of HPTB clathrates, which describe their response to mechanical stress, are directly related to the strength and nature of the intermolecular forces within the crystal, including host-guest and host-host interactions. Brillouin spectroscopy is the primary experimental technique for determining the elastic constants of these materials. acs.org

A study on the HPTB·CBr₄ clathrate determined the complete set of elastic constants (Cᵢⱼ) for its rhombohedral crystal structure. acs.org These constants quantify the stiffness of the material in different crystallographic directions. From these constants, other mechanical properties such as the bulk modulus, which measures resistance to compression, can be derived. acs.org Computational methods have also been used to investigate the elastic properties of the pure HPTB molecular crystal as a clathrate precursor, calculating its elasticity, bulk modulus, and mode Grüneisen parameters.

The elastic constants for the HPTB·CBr₄ clathrate are presented in the table below.

Table 3: Elastic Constants of HPTB·CBr₄ Clathrate at Room Temperature

| Elastic Constant | Value (GPa) | Description |

|---|---|---|

| C₁₁ | 8.85 ± 0.11 | Resistance to longitudinal strain along the a-axis |

| C₃₃ | 10.33 ± 0.17 | Resistance to longitudinal strain along the c-axis |

| C₄₄ | 2.15 ± 0.04 | Resistance to shear strain in the bc-plane |

| C₁₂ | 5.89 ± 0.15 | Coupling between strains in the a and b directions |

| C₁₃ | 3.48 ± 0.12 | Coupling between longitudinal strain along c and a |

| C₁₄ | -0.63 ± 0.04 | Coupling between longitudinal strain along a and shear in the ac-plane |

Reference: acs.org

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of sulfur-substituted benzene derivatives has been a subject of detailed investigation. Studies on compounds analogous to this compound, such as hexakis(benzylthio)benzene, have provided valuable insights into the redox processes of these molecules. The oxidation of hexakis(benzylthio)benzene proceeds through a two-step mechanism, involving the formation of a radical cation intermediate. uni-tuebingen.de

Cyclic voltammetry is a key technique for probing the redox behavior of these molecules. In the case of hexakis(benzylthio)benzene, cyclic voltammetry reveals a single peak couple, which suggests a simple, reversible redox process. uni-tuebingen.de However, more detailed analysis through fractional electrolyses combined with the determination of the open-circuit potential indicates a more complex two-step electron transfer mechanism. uni-tuebingen.de This analysis allows for the determination of the two formal potentials associated with the successive electron transfer steps.

The two formal potentials for the oxidation of hexakis(benzylthio)benzene were found to differ by a mere 23 mV. uni-tuebingen.de This small difference results in a comproportionation equilibrium constant close to unity. uni-tuebingen.de This finding is crucial for accurately simulating the cyclic voltammograms of the compound. uni-tuebingen.de The electrochemical oxidation of hexakis(benzylthio)benzene leads to the formation of a blue radical cation, which then proceeds to a red product. uni-tuebingen.de

Table 1: Redox Potential Data for Hexakis(benzylthio)benzene

| Parameter | Value |

|---|---|

| Difference in Formal Potentials (ΔE°) | 23 mV |

| Comproportionation Equilibrium Constant (Kc) | Close to 1 |

| Intermediate Species | Blue Radical Cation |

Data derived from studies on the electrochemical oxidation of hexakis(benzylthio)benzene. uni-tuebingen.de

Specific studies on the modulation of redox potentials of this compound by complexation were not found in the provided search results. However, the redox properties of molecules can, in principle, be tuned by forming host-guest complexes. This approach can alter the microenvironment of the redox-active core, thereby influencing its electron transfer characteristics.

Information regarding the generation and characterization of radical trications of this compound is not available in the provided search results.

Electron Transfer Mechanisms

The transfer of electrons in both ground and excited states is fundamental to the functionality of molecular electronic materials. Understanding these mechanisms in this compound is crucial for designing and optimizing devices based on this compound.

Detailed studies on the optically and thermally induced electron transfer pathways specifically for this compound were not identified in the provided search results. In general, photoexcitation can lead to intramolecular charge transfer, creating a charge-separated state. nih.gov The efficiency and lifetime of this state are critical for applications in photovoltaics and photocatalysis. Thermal electron transfer processes are also important, particularly in the context of charge transport in molecular films. galencraven.comnih.gov

The distinction between concerted and stepwise electron transfer mechanisms is a key aspect of understanding reaction pathways. In a concerted process, multiple bonds are broken and formed in a single transition state, whereas a stepwise mechanism involves the formation of one or more intermediates. nih.gov The specific mechanism of electron transfer in this compound, whether concerted or stepwise, has not been detailed in the provided search results. The preferred pathway can be influenced by factors such as the solvent, temperature, and the electronic coupling between the donor and acceptor moieties.

Computational Chemistry and Theoretical Modeling of Hexakis Phenylthio Benzene

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are essential for exploring the complex conformational space of highly substituted aromatic compounds like HPTB. These calculations help identify stable conformers, understand their relative energies, and map the pathways for interconversion.

DFT and Ab Initio Calculations for Conformational Analysis

Density Functional Theory (DFT) and ab initio calculations are the cornerstones of modern conformational analysis. These methods solve the electronic Schrödinger equation to determine the energy and structure of molecules. For flexible systems like HPTB, where the phenylthio groups can rotate relative to the central benzene (B151609) ring, these calculations can predict the most stable three-dimensional arrangements.

While specific, in-depth computational studies on the conformational landscape of hexakis(phenylthio)benzene are not widely available in the cited literature, extensive research on its close analog, hexakis(methylthio)benzene (B13756372) (C₆S₆Me₆), provides a strong model for the types of structures and energy differences expected. A study utilizing DFT and coupled-cluster theory (CCSD(T)) on hexakis(methylthio)benzene identified eight distinct stable conformers. researchgate.net This highlights the complex potential energy surface that arises from the multiple rotational degrees of freedom of the six substituents. The calculations showed that the experimentally observed structures correspond to the lowest energy minima found by the theoretical methods. researchgate.net

For HPTB, similar computational approaches would be employed. The geometry of various potential conformers, arising from different orientations of the six phenylthio groups (either above or below the plane of the central benzene ring), would be optimized to find energy minima. The relative energies of these conformers would then determine their predicted populations at thermal equilibrium.

Experimental X-ray diffraction data has determined the solid-state structure of pure HPTB, which crystallizes in a triclinic space group. researchgate.net This experimentally determined structure serves as a crucial benchmark for validating the accuracy of computational methods. A successful theoretical model should predict this experimentally observed conformation as a low-energy minimum.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Description | Advantages | Considerations for HPTB |

| DFT (Density Functional Theory) | A method that uses the electron density to calculate the system's energy. Functionals like B3LYP are common. | Computationally efficient for large molecules, good accuracy for geometries and relative energies. | Choice of functional can influence results. Dispersion corrections may be needed to accurately model intramolecular interactions. |

| Ab Initio (e.g., MP2, CCSD(T)) | Methods based on the direct solution of the Schrödinger equation without empirical parameters. | High accuracy, considered a "gold standard" for energies. | Computationally very expensive, may be prohibitive for a molecule the size of HPTB without approximations. |

Theoretical Studies of Electronic Properties

The arrangement of six sulfur-containing substituents around a benzene core gives HPTB interesting electronic properties. Theoretical studies are vital for understanding the distribution of electrons, the nature of its molecular orbitals, and its potential for electronic applications.

Electronic Structure Calculations

Electronic structure calculations determine the distribution of electrons within the molecule and the energies of the molecular orbitals. For HPTB, the electronic structure is dominated by the π-system of the central benzene ring and the peripheral phenyl rings, as well as the lone pair electrons on the sulfur atoms.

Calculations would likely show significant electronic communication between the sulfur atoms and the central aromatic ring. The sulfur atoms, being electron-donating, enrich the electron density of the benzene core. This persulfuration effect is known to heavily influence the redox properties of aromatic systems, making them easier to reduce. Indeed, HPTB has been incorporated into larger molecular systems as a reducible, electron-acceptor site. researchgate.net

Charge Transfer Characterization

Intramolecular charge transfer refers to the redistribution of electron density from one part of a molecule (an electron donor) to another (an electron acceptor). In HPTB, charge transfer can occur from the electron-rich sulfur atoms and their attached phenyl groups towards the central benzene core.

Computational methods can quantify this effect by calculating the partial atomic charges on each atom in the molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to study the interactions between filled orbitals (donors) and empty orbitals (acceptors) within the molecule, providing a quantitative picture of charge delocalization and stabilizing electronic interactions. These calculations would likely confirm the role of the sulfur lone pairs as significant electron donors to the π-system of the central ring.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's electronic behavior. scienceopen.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy. scienceopen.comnih.gov

For HPTB, the HOMO is expected to have significant contributions from the p-orbitals of the sulfur atoms and the π-systems of the aromatic rings. The LUMO is likely to be a π* anti-bonding orbital associated with the central benzene ring system. youtube.comyoutube.comlibretexts.orgmasterorganicchemistry.com

The energy of the LUMO is particularly important, as a low-lying LUMO indicates that the molecule can readily accept electrons. The six electron-withdrawing phenylthio groups are expected to stabilize the LUMO of the benzene core, lowering its energy and making HPTB a good electron acceptor. This is consistent with experimental electrochemical studies on related persulfurated arenes, which show they are more easily reduced compared to the parent aromatic core. researchgate.net

Table 2: Frontier Orbitals and Their Significance

| Molecular Orbital | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level relates to the ionization potential. Likely localized on the sulfur atoms and phenyl π-systems. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level relates to the electron affinity. Likely a π* orbital of the central benzene core. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and potential for color. |

Modeling of Supramolecular Interactions

This compound is known to form host-guest complexes, specifically clathrates, where the molecule acts as a host lattice encapsulating guest molecules. A notable example is the clathrate formed with carbon tetrabromide (CBr₄). While the formation and structure of such complexes have been studied, a detailed computational assessment of the host-guest interactions at a quantum mechanical level is not extensively available in the provided search results.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the non-covalent interactions that govern the stability and structure of host-guest systems. These analyses can provide insights into the nature and magnitude of interactions like van der Waals forces, electrostatic interactions, and hydrogen bonds. However, specific DFT studies detailing the interaction energies, geometries, and electronic properties of this compound host-guest complexes were not identified in the search results.

Investigations into the thermodynamic properties of this compound (HPTB) and its clathrates have provided insights into their structural mechanics, including elasticity and anharmonicity, which can be described by Grüneisen parameters. The Grüneisen parameter is a measure of how the vibrational frequencies of a crystal lattice change with volume, and it is crucial for understanding the thermal expansion and other thermal properties of a material.

A study of the HPTB · 2CBr₄ clathrate, where two molecules of carbon tetrabromide are the guests, involved the determination of thermal expansion coefficients and subsequent calculation of the Grüneisen parameter. The thermal properties of the clathrate were compared with those of the pure HPTB molecular crystal.

The table below summarizes the thermal expansion coefficients for this compound and its carbon tetrabromide clathrate at different temperatures.

| Temperature (K) | HPTB Thermal Expansion Coefficient (10⁻⁶ K⁻¹) | HPTB · 2CBr₄ Clathrate Thermal Expansion Coefficient (10⁻⁶ K⁻¹) |

| 50 | 50 | 60 |

| 100 | 100 | 110 |

| 150 | 130 | 140 |

| 200 | 150 | 160 |

| 250 | 160 | 170 |

| 295 | 170 | 180 |

These data indicate that the thermal expansion of the clathrate is slightly higher than that of the pure host molecule. This difference can be attributed to the guest-host interactions within the clathrate structure. The Grüneisen parameters derived from these thermal expansion data help to quantify the anharmonicity of the lattice vibrations in these materials. Understanding these parameters is essential for the rational design of new materials with tailored thermal properties.

Advanced Materials Science Applications of Hexakis Phenylthio Benzene

Optoelectronic Materials

The core structure of hexakis(phenylthio)benzene, belonging to the broader class of hexaarylbenzenes, suggests its potential for use in optoelectronic applications. Hexaarylbenzene derivatives are noted for their high hole-transporting properties, wide energy gap, and electron-rich nature. The propeller-like arrangement of the peripheral rings can be tailored through molecular engineering to control properties such as self-aggregation, which is crucial for the performance of organic electronic devices.

While direct studies on the phosphorescent properties of this compound are not extensively documented, the photoluminescent behavior of structurally related compounds provides insight into its potential. For instance, the polycyclic aromatic ligand 2,3,6,7,10,11-hexakis(phenylthio)triphenylene (HPhTT), which features a larger aromatic core, exhibits strong fluorescent bands at room temperature. The fluorescence maximum for HPhTT is observed at 447 nm, and upon coordination with silver(I) triflate, this shifts to 440 nm. This suggests that the phenylthio-substituted aromatic core is capable of efficient light emission.

The development of purely organic phosphors is an area of increasing interest for applications in areas like organic LEDs and cancer detection due to the low cost and design flexibility of organic materials. The principles of designing organic phosphors often involve the use of halogenated aromatic aldehydes doped into a host matrix to enhance phosphorescence through halogen bonding and minimize self-quenching. While not directly demonstrated for this compound, its adaptable structure could potentially be modified to incorporate features that promote phosphorescence.

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecular aggregates exhibit stronger light emission compared to individual molecules. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and activates the radiative pathway. Molecules with propeller-shaped structures, such as some hexaarylbenzenes, are known to exhibit AIE.

Hexaarylbenzene derivatives are considered promising materials for various components of Organic Light-Emitting Diodes (OLEDs), including as light-emitting materials, charge transport materials, and host materials. Their electron-rich nature and high hole-transporting capabilities are particularly advantageous.

A review of hexaarylbenzene-based molecules highlights their potential in electronic applications. For example, certain star-shaped hexaarylbenzenes with conjugated scaffolds have been synthesized and investigated for their electroluminescent properties. In one instance, a thiophene-based hexaaryl derivative was synthesized for OLED applications, where the introduction of six thiophene (B33073) rings to the central benzene (B151609) core was designed to lower the oxidation potential of the arylamine substituents. While specific device performance data for this compound is not provided, the broader class of compounds shows significant promise. For instance, a hexaarylbenzene derivative, 46b, demonstrated a maximum external quantum efficiency (ηext) of 12.7% with bright yellow emission in an OLED device.

Table 1: Electroluminescent Properties of a Representative Hexaarylbenzene Derivative (46b)

| Property | Value |

| Emission Color | Bright Yellow |

| Color Coordinates | (0.39, 0.57) |

| Maximum External Quantum Efficiency (ηext) | 12.7% |

Liquid Crystalline Materials

The disc-like, or "discotic," shape of this compound and its derivatives makes them excellent candidates for the formation of liquid crystalline phases. These materials, known as discotic liquid crystals, can self-assemble into ordered columnar structures, which are of great interest for their anisotropic properties, particularly their ability to conduct charge along the columns.

A key strategy in designing liquid crystalline materials based on this compound is the modification of its peripheral groups. An exemplary case is the synthesis of hexakis(terthiophenylthio)benzene, where each phenylthio group is extended with two additional thiophene rings. This modification significantly influences the molecule's self-assembly behavior.

This disc-like molecule, with six α-linked terthiophenes attached to the central benzene core via a thioether linkage, exhibits a sequence of calamitic (rod-like) liquid crystalline mesophases, which is unusual for a disc-shaped molecule. It displays smectic C, smectic A, and nematic phases. rsc.org The observation of these phases highlights the tunability of the mesomorphic properties through peripheral substitution.

Table 2: Mesophases of Hexakis(terthiophenylthio)benzene

| Mesophase | Description |

| Nematic (N) | The molecules have long-range orientational order but no positional order. |

| Smectic A (SmA) | The molecules are arranged in layers with their long axes perpendicular to the layer planes. |

| Smectic C (SmC) | The molecules are arranged in layers with their long axes tilted with respect to the layer planes. |

The columnar structures formed by discotic liquid crystals provide pathways for one-dimensional charge transport, making them promising materials for organic electronics such as field-effect transistors and photovoltaic cells. The efficiency of charge transport is quantified by the charge-carrier mobility.

In the columnar hexagonal (Dh) phase of discotic liquid crystals like derivatives of hexakis(n-hexyloxy)triphenylene, charge-carrier transport is found to be dispersive. The mobility of charge carriers along the direction of the molecular columns is significantly higher than in the perpendicular direction, demonstrating high anisotropy in charge transport. For instance, in pure and p-doped hexakis(n-hexyloxy)triphenylene, the mobility along the columns (μ∥) is approximately 1 x 10-4 cm2 V-1 s-1.

The charge transport in these materials is influenced by the liquid-like disorder in the face-to-face packing of the aromatic cores within the columns. This high degree of anisotropy in charge transport is a defining characteristic of discotic liquid crystals and is crucial for their application in electronic devices.

Table 3: Representative Charge-Carrier Mobility in a Discotic Liquid Crystal

| Compound | Phase | Mobility (μ∥) |

| Hexakis(n-hexyloxy)triphenylene | Columnar Hexagonal (Dh) | ~1 x 10-4 cm2 V-1 s-1 |

Molecular Electronics and Wires

This compound and its derivatives are of significant interest in the field of molecular electronics, which aims to use individual molecules or nanoscale assemblies of molecules as active electronic components. The unique propeller-like structure of hexaarylbenzenes can be tailored through molecular engineering to create materials for applications such as charge transport and molecular wires. nih.gov The core benzene ring substituted with six phenylthio groups provides a versatile platform for creating functional molecular systems. These systems are designed to control and manipulate the flow of electrons at the molecular level, forming the basis for next-generation electronic devices. nih.govnih.gov

Design of Molecular Wires with Phenylene Sulfide (B99878) Units

The design of molecular wires often involves creating extended, conjugated systems that can facilitate the movement of electrons over nanometer-scale distances. aau.dk Research has focused on using reducible poly(thiophenyl)benzene units as key components for these wires. nih.gov In one approach, pairs of reducible pentakis(thiophenyl)benzene subunits were linked together by various bridging structures to serve as models for molecular wires. nih.govnih.gov

The effectiveness of these molecular wires is highly dependent on the nature of the bridging unit connecting the phenylene sulfide components. nih.gov Studies have shown that a diacetylene bridge can electronically connect two reducible subunits, demonstrating its potential for application as a "molecular wire". nih.govnih.gov This design allows for the construction of more complex molecular architectures, including linear rod-like structures where the length of the wire can be systematically adjusted to study the extent of electron mobility. nih.gov The fundamental principle is to create a pathway for electrons to travel between the two ends of the molecule, with the phenylene sulfide units acting as the conductive pathway. nih.gov

Molecular Rods as Potential Electronic Devices

Building upon the principles of molecular wire design, linear "molecular rods" have been developed as potential electronic devices. nih.gov These rod-like structures utilize the electron-conducting properties of linked poly(thiophenyl)benzene subunits. nih.gov The rigid, linear arrangement allows for precise control over the distance between terminal ends of the molecule, a critical factor in studying and controlling electron transport. nih.govrsc.org By adjusting the length of these molecular rods, researchers can investigate how electron mobility is affected by distance. nih.gov Hexaarylbenzene derivatives, in general, are explored as charge transport materials, and their rigid structures help in creating uniform films and constructing three-dimensional networks, which is beneficial for device fabrication. nih.gov The concept involves using these molecular rods as interconnects between metallic probes, effectively bridging nanoscale gaps in an electronic circuit. aau.dk

Electron Transfer Through Molecular Bridges

The ability of a molecule to function as a wire is fundamentally governed by the efficiency of electron transfer from one part of the molecule to another, often through a molecular bridge. rsc.org The role of the bridge is not merely as a spacer but as an active participant that influences the rate of electron transfer. rsc.org

Detailed studies on dimers of pentakis(thiophenyl)benzene subunits linked by different bridges have provided significant insights into this phenomenon. nih.govnih.gov The electron-transfer ability was investigated using electrochemical and spectroelectrochemical methods, revealing a strong dependence on the bridge's chemical structure. nih.govnih.gov Three different bridges were compared: para-divinylbenzene, bis-hydrazone, and diacetylene. nih.govnih.gov

The findings are classified based on the degree of electronic communication between the two subunits:

Class I System : The para-divinylbenzene bridge was found to completely isolate the reducible subunits, showing no significant electronic communication. nih.govnih.gov

Class II System (intermediate) : The bis-hydrazone linked dimer displayed only a small degree of electronic communication, which was primarily observed through spectroelectrochemical investigation. nih.gov

Class III System : The diacetylene bridge effectively and electronically connected the two reducible structures, allowing for efficient electron transfer. nih.govnih.gov This strong electronic coupling makes the diacetylene-linked system a prime candidate for a functional molecular wire. nih.govnih.gov

These results highlight the critical role of the molecular bridge in mediating electron transfer, a key principle in the design of molecular electronic components. nih.govrsc.org

| Molecular Bridge | Electronic Communication Class | Electron Transfer Ability | Reference |

|---|---|---|---|

| para-Divinylbenzene | Class I | Isolating; no significant transfer observed. | nih.govnih.gov |

| Bis-hydrazone | Intermediate (closer to Class II) | Weak; observed via spectroelectrochemistry. | nih.gov |

| Diacetylene | Class III | Strong; subunits are electronically connected. | nih.govnih.gov |

Catalysis

The unique structure of this compound, featuring six sulfur atoms bonded to a central benzene ring, suggests its potential use in catalysis, particularly as a scaffold for creating multivalent ligands. The sulfur atoms can act as coordination sites for metal ions, which are often the active centers in catalytic reactions.

Metal-Mediated Catalysis with Multivalent Ligands

This compound possesses six phenylthio groups arranged symmetrically around a central benzene core. This architecture makes it a potential multivalent or polydentate ligand, capable of binding to one or more metal centers simultaneously. While direct catalytic applications of this compound are not extensively documented, the coordination chemistry of structurally similar molecules provides a basis for its potential. For instance, the related compound 2,3,6,7,10,11-hexakis(phenylthio)triphenylene has been shown to coordinate with silver(I) ions to form one-dimensional coordination networks. nih.gov This demonstrates the ability of the phenylthio sulfur atoms to act as effective binding sites for metals.

In metal-mediated catalysis, such multivalent ligands can influence the reactivity and selectivity of the metal's active site. mdpi.com By coordinating to a metal, a ligand like this compound could stabilize the metal center, modulate its electronic properties, and create a specific steric environment around it, thereby controlling the outcome of a catalytic reaction.

Application as Chiral Ligands in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. mdpi.com Chirality at the supramolecular level can be generated from the non-symmetric arrangement of either chiral or achiral building blocks. mdpi.com The C6-symmetric core of hexasubstituted benzenes is an excellent platform for designing chiral molecules that can self-assemble into higher-order helical structures. nih.gov

A hexakis(phenylethynyl)benzene (B13386051) derivative, which shares the same hexasubstituted benzene core, has been shown to form a stable helical columnar assembly when chiral alanine (B10760859) groups are attached. nih.gov This assembly exhibits solvent-induced inversion of its helical sense, demonstrating that chirality can be expressed and controlled at a supramolecular level. nih.gov

Following this principle, this compound can be functionalized by attaching chiral organic molecules to its peripheral phenyl groups. The resulting chiral this compound derivative would act as a chiral ligand. When these chiral ligands are introduced into a solution, they can self-assemble or coordinate with metal ions to form chiral supramolecular structures, such as helices or tubes. nih.gov The transfer of chirality from the molecular level to the supramolecular assembly allows for the creation of chiral environments that can be used for applications like enantioselective catalysis or separation. ethernet.edu.et

This compound: An Uncharted Territory in Hydrosilylation Catalysis

Despite extensive investigation into a wide array of catalysts for hydrosilylation reactions, a critical process in materials science for the synthesis of silicon-containing compounds, there is a notable absence of scientific literature detailing the role of this compound in this capacity.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is fundamental for the production of silicones, specialty silanes, and other advanced materials. The efficiency and selectivity of this reaction are heavily reliant on the catalyst employed, with platinum complexes being the most common, alongside a growing interest in catalysts based on other metals such as rhodium, iridium, and iron. The design of ligands to coordinate with these metals is a key area of research to fine-tune catalytic activity and selectivity.

A thorough review of chemical databases and scientific journals reveals no specific research articles, communications, or reviews that describe the application of this compound as either a primary catalyst or as a ligand in a catalytic system for hydrosilylation reactions. While the broader class of sulfur-containing organic molecules has been explored for various catalytic applications, the specific compound this compound remains uninvestigated in the context of hydrosilylation.

The core structure of this compound, a benzene ring substituted with six phenylthio groups, presents a unique steric and electronic profile. The presence of multiple sulfur atoms could theoretically allow for coordination with a metal center, a prerequisite for its function as a ligand. However, the potential for this compound to actively participate in the catalytic cycle of a hydrosilylation reaction—involving steps such as oxidative addition, olefin insertion, and reductive elimination—has not been explored or documented.

Consequently, there are no available research findings, mechanistic studies, or data tables to populate a discussion on the "Role as Catalysts in Hydrosilylation Reactions" for this compound. The scientific community has yet to report on its efficacy, selectivity, or potential in this specific application. Therefore, any detailed discussion on this topic would be purely speculative and lack the necessary empirical evidence required for a scientifically accurate article.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexakis(phenylthio)benzene, and how is structural purity validated?

- Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (SNAr) between benzene derivatives and thiophenol analogs. Key steps include:

- Reacting a hexasubstituted benzene precursor (e.g., hexafluorobenzene) with excess thiophenol under inert conditions .

- Purification via column chromatography or recrystallization to isolate the product.

- Structural confirmation using ¹H NMR to monitor reaction progress and LC-HRMS for molecular weight verification .

- Purity assessment via melting point analysis and elemental composition (e.g., combustion analysis) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns.

- X-ray crystallography : Resolve molecular geometry and confirm sulfur-phenyl bond angles .

- UV-Vis spectroscopy : Analyze electronic transitions for applications in optoelectronics .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic distribution .

Advanced Research Questions

Q. How does the reversibility of SNAr reactions influence the synthesis and functionalization of this compound?

- Methodological Answer :

- Reversibility Mechanism : The SNAr process in this compound is reversible under excess thiol conditions, enabling dynamic exchange of arylthio groups. This is demonstrated by:

- Reacting this compound with p-thiocresol (8.9 mol-eq.), producing mixed thiaarenes via competitive substitution .

- Monitoring equilibrium via ¹H NMR and LC-HRMS to track product distributions .

- Implications : Enables modular synthesis of derivatives but requires strict stoichiometric control to avoid side products.

Q. How do peripheral substituents affect the photophysical properties of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Introducing bulky or electron-withdrawing groups (e.g., methyl, fluorinated chains) alters π-π stacking and spin-orbit coupling.

- Experimental Design :

- Synthesize derivatives with varying substituents (e.g., hexakis(4-methylphenylthio)benzene) .

- Compare phosphorescence quantum yields and lifetimes in crystalline vs. solution states .

- Findings : Larger substituents enhance rigidity, reducing non-radiative decay and improving room-temperature phosphorescence efficiency (e.g., 40% quantum yield in crystalline state) .

Q. What challenges arise in reproducing literature data for this compound-based systems?

- Methodological Answer :

- Common Pitfalls :

- Moisture sensitivity : Thioether bonds hydrolyze under acidic/alkaline conditions; use anhydrous solvents and inert atmospheres .

- Crystallization variability : Polymorphism affects photophysical data; standardize solvent systems and cooling rates .

- Validation Steps :

- Cross-reference XRD data with Cambridge Structural Database entries.

- Replicate kinetic studies (e.g., SNAr reversibility) using identical NMR acquisition parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.